(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
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Overview
Description
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, resulting in the formation of imidazopyridine derivatives.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two molecules through an oxidative process, often using transition metal catalysts.
Industrial Production Methods
Industrial production of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol typically involves large-scale condensation reactions due to their efficiency and high yield. The use of microwave irradiation in these reactions can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazopyridine N-oxides, while reduction reactions may produce reduced imidazopyridine derivatives .
Scientific Research Applications
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. For example, in the treatment of tuberculosis, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with its cell wall synthesis . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused bicyclic compound with similar structural properties.
Imidazo[1,2-a]pyridine: A closely related compound with a similar core structure.
Uniqueness
®-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 8-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
(8R)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C7H10N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h3,5-6,10H,1-2,4H2/t6-/m1/s1 |
InChI Key |
YDQITEGWUNGNCY-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@H](C2=NC=CN2C1)O |
Canonical SMILES |
C1CC(C2=NC=CN2C1)O |
Origin of Product |
United States |
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